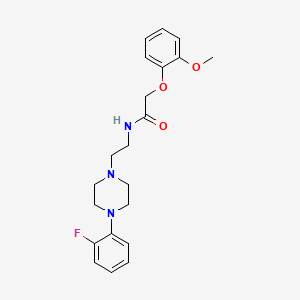

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Serotonergic Neurotransmission

The compound, referenced as [18F]p-MPPF, has been used as a 5-HT1A antagonist in studies related to serotonergic neurotransmission using positron emission tomography (PET). This research has included the study of the chemistry, radiochemistry, and the use of [18F]p-MPPF in animal models (rats, cats, and monkeys) and human subjects using PET. It has also involved toxicity and metabolism studies (Plenevaux et al., 2000).

Potential for Treatment of Atrial Fibrillation

A compound structurally similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, known as Ranolazine, has been evaluated for its potential in treating atrial fibrillation. This research has involved reviewing evidence from pre-clinical and clinical studies to assess its antiarrhythmic activity (Hancox & Doggrell, 2010).

Synthesis and Biological Activity of Related Compounds

Studies have been conducted on the synthesis and evaluation of various compounds, including those related to this compound, for their anticonvulsant activity in animal models. This research includes the in vivo and in vitro evaluation of these compounds' pharmacological properties (Obniska et al., 2015).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

There has been research into synthesizing and evaluating compounds similar to this compound as serotonin-selective reuptake inhibitors (SSRIs). These studies focus on the potential for these compounds to serve as antidepressants with an improved adverse reaction profile (Dorsey et al., 2004).

Dopamine Uptake Inhibitor Synthesis

Research on 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor structurally related to the compound , has been conducted. This includes developing a robust process for its preparation in significant quantities, focusing on environmental considerations and overall yield improvement (Ironside et al., 2002).

Comparison of PET Radioligands for 5-HT1A Receptors

Studies have compared different PET radioligands, including 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway), for quantifying 5-HT1A receptors in humans. This research provides insights into the effectiveness and bias of different radioligands in imaging studies (Choi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

It’s suggested that similar compounds act as inhibitors of ents . These inhibitors are more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which this compound may target, play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds could be irreversible and non-competitive inhibitors .

Action Environment

The structure-activity relationship of similar compounds suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEIXIFNAWQTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2771371.png)